Cholesteryl undecyl carbonate
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Overview
Description
Cholesteryl undecyl carbonate is a chemical compound with the molecular formula C39H68O3. It is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with undecyl carbonate. This compound is known for its liquid crystalline properties and is often used in the formulation of liquid crystal displays and other optical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl undecyl carbonate can be synthesized through the esterification of cholesterol with undecyl chloroformate. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Cholesteryl undecyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield cholesterol and undecyl alcohol.
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different cholesteryl esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Cholesterol and undecyl alcohol.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Different cholesteryl esters depending on the nucleophile used.
Scientific Research Applications
Cholesteryl undecyl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other cholesteryl derivatives and liquid crystalline materials.
Biology: Studied for its interactions with biological membranes and its potential use in drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of liquid crystal displays, optical devices, and sensors.
Mechanism of Action
Cholesteryl undecyl carbonate can be compared with other cholesteryl esters, such as cholesteryl oleyl carbonate and cholesteryl pelargonate. These compounds share similar liquid crystalline properties but differ in their chemical structure and phase behavior. For example:
Cholesteryl oleyl carbonate: Exhibits similar phase transitions but at different temperatures compared to this compound.
Cholesteryl pelargonate: Has different thermal and optical properties due to variations in the ester group.
Comparison with Similar Compounds
- Cholesteryl oleyl carbonate
- Cholesteryl pelargonate
- Cholesteryl benzoate
- Cholesteryl chloride
Each of these compounds has unique properties that make them suitable for specific applications in liquid crystal technology and other fields.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3/c1-7-8-9-10-11-12-13-14-15-27-41-37(40)42-32-23-25-38(5)31(28-32)19-20-33-35-22-21-34(30(4)18-16-17-29(2)3)39(35,6)26-24-36(33)38/h19,29-30,32-36H,7-18,20-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEUINYAZSSKHI-ZBDFTZOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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